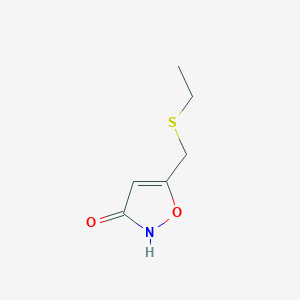

5-((ethylthio)methyl)isoxazol-3(2H)-one

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C6H9NO2S |

|---|---|

Peso molecular |

159.21 g/mol |

Nombre IUPAC |

5-(ethylsulfanylmethyl)-1,2-oxazol-3-one |

InChI |

InChI=1S/C6H9NO2S/c1-2-10-4-5-3-6(8)7-9-5/h3H,2,4H2,1H3,(H,7,8) |

Clave InChI |

FRQUNHWEDFGVAD-UHFFFAOYSA-N |

SMILES canónico |

CCSCC1=CC(=O)NO1 |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 5 Ethylthio Methyl Isoxazol 3 2h One

Retrosynthetic Disconnection Strategies for the Isoxazolone Core and (Ethylthio)methyl Moiety

Retrosynthetic analysis provides a logical framework for devising synthetic routes to 5-((ethylthio)methyl)isoxazol-3(2H)-one by breaking it down into simpler, commercially available, or easily accessible precursors. Two primary disconnection strategies can be envisioned, focusing on either the formation of the isoxazolone core as the key step or the late-stage introduction of the functionalized sidechain.

Strategy A: Late-Stage Sidechain Functionalization

This approach prioritizes the early construction of a simplified isoxazolone core, followed by the introduction of the (ethylthio)methyl group.

C-S Bond Disconnection: The most intuitive disconnection is at the carbon-sulfur bond of the sidechain. This leads back to a 5-(halomethyl)isoxazol-3(2H)-one intermediate and an ethanethiolate nucleophile. This strategy is advantageous as it allows for the synthesis of various analogs by simply changing the thiol reactant.

C-C Bond Disconnection (Functional Group Interconversion): The 5-(halomethyl) intermediate can be traced back to a 5-methylisoxazol-3(2H)-one. The transformation would involve a radical halogenation of the methyl group.

Isoxazolone Ring Disconnection: The 5-methylisoxazol-3(2H)-one core can be disconnected via the cleavage of the N-O and C4-C5 bonds, a common strategy for isoxazoles formed via cyclocondensation. This leads to hydroxylamine and a β-dicarbonyl compound, specifically a derivative of acetoacetic acid like ethyl acetoacetate.

Strategy B: Convergent Cycloaddition Approach

This strategy builds the functionalized sidechain into one of the core reactants before the ring-forming cycloaddition reaction.

[3+2] Cycloaddition Disconnection: The isoxazolone ring can be disconnected by reversing a [3+2] dipolar cycloaddition. This breaks the N1-C5 and C3-C4 bonds, leading to a nitrile oxide (or a precursor like a hydroximoyl chloride) and a dipolarophile. For the synthesis of the target molecule, the dipolarophile would be an alkyne already containing the (ethylthio)methyl moiety, such as 4-(ethylthio)but-1-yne . The nitrile oxide component would be derived from a simple C1 source, such as formaldoxime. This convergent approach builds complexity early and forms the core in a single, often highly regioselective, step.

These two strategies offer distinct pathways that leverage different foundational reactions in heterocyclic chemistry, providing flexibility in precursor selection and reaction design.

Novel Cycloaddition Reactions in Isoxazolone Ring Synthesis

Cycloaddition reactions are powerful tools for the construction of five-membered heterocycles like isoxazoles, offering high efficiency and control. The [3+2] dipolar cycloaddition is the most prominent method for assembling the N-O bond and carbon framework of the ring in a single step.

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene is a cornerstone of isoxazole (B147169) synthesis. mdpi.comnih.gov This reaction is highly efficient for creating 5-substituted isoxazoles and their partially saturated isoxazoline analogs. nih.govnih.govresearchgate.net

To synthesize 5-((ethylthio)methyl)isoxazol-3(2H)-one, this approach would involve the reaction of a nitrile oxide with a terminal alkyne bearing the pre-installed sidechain. The nitrile oxide is typically generated in situ from a stable precursor, such as a hydroximoyl chloride or an aldoxime, to avoid its dimerization. mdpi.com

A plausible reaction scheme involves:

Nitrile Oxide Generation: A simple hydroximoyl chloride, such as (diethoxyphosphoryl)formonitrile oxide, or an aldoxime can be treated with a base (e.g., triethylamine) or an oxidant (e.g., N-chlorosuccinimide, NCS) to generate the reactive nitrile oxide dipole. nih.govnih.gov

Cycloaddition: The generated nitrile oxide immediately reacts with a dipolarophile, in this case, 4-(ethylthio)but-1-yne . The reaction proceeds to form the 3,5-disubstituted isoxazole ring system. Subsequent tautomerization would yield the final isoxazol-3(2H)-one product.

The conditions for these reactions are generally mild, often proceeding at room temperature, and tolerate a wide variety of functional groups. nih.gov

| Nitrile Oxide Precursor | Reagent for Generation | Dipolarophile | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|

| Aldoxime | N-Chlorosuccinimide (NCS) / Et3N | Alkyne/Alkene | Dichloromethane (DCM) | Good | mdpi.comnih.govnih.gov |

| Hydroximoyl Chloride | Triethylamine (Et3N) | Alkyne | Tetrahydrofuran (THF) | Moderate to Good | nih.gov |

| Aldoxime | Bleach (NaOCl) | Alkyne | DCM / H2O (biphasic) | High | mdpi.com |

Beyond cycloadditions, classical condensation reactions remain a robust and widely used method for forming the isoxazolone ring. The most common alternative is the cyclocondensation of hydroxylamine with a β-dicarbonyl compound. nih.govresearchgate.net

For the synthesis of 5-((ethylthio)methyl)isoxazol-3(2H)-one, this would require a specifically designed β-ketoester, ethyl 4-(ethylthio)-3-oxobutanoate . The reaction proceeds via the initial formation of an oxime at one of the carbonyl groups, followed by intramolecular cyclization with the loss of ethanol to form the stable heterocyclic ring.

This method is often performed as a one-pot, three-component reaction, combining an aldehyde, a β-ketoester, and hydroxylamine hydrochloride, which is particularly efficient for producing 4-arylidene-isoxazol-5(4H)-ones. mdpi.comniscpr.res.inpreprints.org While not directly yielding the target compound, this highlights the versatility of using β-ketoesters and hydroxylamine as foundational building blocks for the isoxazolone core. The regioselectivity of the cyclization is a critical factor in this approach (discussed in 2.3.2).

Stereoselective and Regioselective Synthesis of the Isoxazolone Framework

Achieving the correct isomer is paramount in chemical synthesis. For isoxazolones, this involves controlling the placement of substituents on the ring (regioselectivity) and, for chiral molecules, their spatial orientation (stereoselectivity).

The target molecule, 5-((ethylthio)methyl)isoxazol-3(2H)-one, is achiral, and therefore, its synthesis does not require stereocontrol. However, if substituents were introduced at the C4 position or if a chiral sidechain were present, stereoselectivity would become a critical consideration.

In the broader context of isoxazolone synthesis, significant advances have been made in enantioselective methods, particularly for constructing spirocyclic isoxazolones. These methods often employ chiral organocatalysts or metal complexes to induce asymmetry. For instance, DBU-promoted (4+1) annulation reactions have been developed to access spiroisoxazol-5(4H)-one derivatives with high stereospecificity. acs.org Such strategies demonstrate that, when necessary, high levels of stereocontrol can be exerted during the formation or functionalization of the isoxazolone ring.

Regiocontrol is essential for the synthesis of 5-((ethylthio)methyl)isoxazol-3(2H)-one to ensure the correct placement of the (ethylthio)methyl group at the C5 position, rather than the C3 position. The choice of synthetic strategy directly influences how regioselectivity is achieved.

In [3+2] Cycloaddition Reactions: The reaction of a nitrile oxide with a terminal alkyne is generally highly regioselective. Due to a combination of steric and electronic factors, the reaction overwhelmingly favors the formation of the 3,5-disubstituted isoxazole isomer. mdpi.com The carbon atom of the nitrile oxide bonds to the terminal, less-hindered carbon of the alkyne, while the oxygen atom bonds to the internal carbon. Using 4-(ethylthio)but-1-yne as the dipolarophile would therefore reliably place the -(CH2CH2SEt) group at the C5 position of the resulting isoxazole ring.

In Cyclocondensation Reactions: The reaction of hydroxylamine with an unsymmetrical β-dicarbonyl compound, such as ethyl 4-(ethylthio)-3-oxobutanoate, can potentially yield two regioisomeric isoxazolones. The selectivity depends on which carbonyl group undergoes the initial nucleophilic attack by the nitrogen of hydroxylamine. In the case of a β-ketoester, the ketone carbonyl is significantly more electrophilic (less resonance-stabilized) than the ester carbonyl. Consequently, hydroxylamine preferentially attacks the ketone, leading to a cyclization that places the ester-derived carbon at the C3 position (as a carbonyl) and the ketone-derived portion at C4 and C5. This inherent difference in reactivity provides strong regiocontrol, leading selectively to the desired isoxazol-3(2H)-one framework with the substituent at C5. nih.govresearchgate.net

By carefully selecting either a regioselective cycloaddition or a electronically controlled cyclocondensation, the synthesis can be directed to exclusively or predominantly yield the desired 5-((ethylthio)methyl)isoxazol-3(2H)-one isomer.

Strategic Introduction of the (Ethylthio)methyl Side Chain

A pivotal step in the synthesis of 5-((ethylthio)methyl)isoxazol-3(2H)-one is the introduction of the (ethylthio)methyl group at the C5 position of the isoxazolone ring. This can be achieved through various modern synthetic approaches, primarily involving the formation of a thioether bond. A common strategy involves the initial synthesis of a 5-(halomethyl)isoxazol-3(2H)-one intermediate, which then serves as an electrophile for a subsequent reaction with an ethylthio-nucleophile.

The classical Williamson ether synthesis has been adapted for the formation of thioethers, and modern iterations offer high efficiency and selectivity. The most direct approach for the synthesis of 5-((ethylthio)methyl)isoxazol-3(2H)-one involves the nucleophilic substitution of a 5-(halomethyl)isoxazol-3(2H)-one, such as 5-(chloromethyl)isoxazol-3(2H)-one, with an ethanethiolate salt.

The reaction typically proceeds via an SN2 mechanism, where the thiolate anion attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion pearson.com. To enhance the nucleophilicity of the thiol, a base such as sodium hydroxide or potassium hydroxide is used to deprotonate ethanethiol, forming the more reactive sodium or potassium ethanethiolate in situ.

Reaction Conditions for Thioether Formation:

| Parameter | Condition | Rationale |

| Electrophile | 5-(chloromethyl)isoxazol-3(2H)-one | Provides a reactive site for nucleophilic attack. |

| Nucleophile | Sodium ethanethiolate (from ethanethiol and NaOH/KOH) | Strong nucleophile for efficient C-S bond formation. |

| Solvent | Polar aprotic (e.g., DMSO, acetone) | Solvates the cation without strongly solvating the nucleophile, enhancing reactivity. pearson.com |

| Temperature | Room temperature to moderate heating | To ensure a sufficient reaction rate without promoting side reactions. |

Phase-transfer catalysis (PTC) offers a green and efficient alternative for this transformation. PTC can enhance the rate of reaction between reagents in immiscible phases, often allowing for the use of milder reaction conditions and aqueous-organic solvent systems researchgate.netresearchgate.net. In this context, a quaternary ammonium salt can facilitate the transfer of the ethanethiolate anion from an aqueous phase to the organic phase containing the 5-(chloromethyl)isoxazol-3(2H)-one.

Transition-metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-sulfur bonds and offer alternative strategies for the synthesis of 5-((ethylthio)methyl)isoxazol-3(2H)-one. These methods can be particularly useful if direct nucleophilic substitution proves to be low-yielding or incompatible with other functional groups.

Palladium-Catalyzed C-S Coupling:

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been extended to C-S bond formation. A plausible, though less direct, route could involve the coupling of a 5-halo-isoxazol-3(2H)-one with a suitable sulfur-containing precursor. The general mechanism for palladium-catalyzed C-S coupling involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the thiol, and subsequent reductive elimination to yield the thioether and regenerate the Pd(0) catalyst thieme-connect.comacsgcipr.org.

Copper-Catalyzed C-S Coupling:

Copper-catalyzed Ullmann-type reactions are a well-established and cost-effective method for C-S bond formation thieme-connect.com. These reactions typically involve the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base at elevated temperatures. Recent advancements have led to the development of ligand-free copper-catalyzed systems that can proceed under milder conditions uu.nl. A potential application for the synthesis of the target molecule could involve the coupling of a 5-iodo-isoxazol-3(2H)-one with ethanethiol using a copper(I) salt as the catalyst.

Table of Plausible Cross-Coupling Strategies:

| Catalyst System | Isoxazole Precursor | Sulfur Source | Key Features |

| Palladium(0)/Phosphine Ligand | 5-Bromo-isoxazol-3(2H)-one | Ethanethiol | High functional group tolerance, mild reaction conditions. nih.gov |

| Copper(I) Iodide | 5-Iodo-isoxazol-3(2H)-one | Ethanethiol | Cost-effective, potential for ligand-free conditions. uu.nl |

Sustainable and Green Chemistry Approaches in Isoxazolone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including isoxazolones. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of the isoxazolone core, various green catalysts have been reported for the three-component condensation of a β-ketoester, hydroxylamine, and an aldehyde thieme-connect.comunibo.itniscpr.res.in.

Recent research has focused on the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby reducing waste and cost. For C-S cross-coupling reactions, recyclable core-shell structured copper/Cu2O nanowires have been shown to be efficient catalysts that can be recovered and reused nih.gov. Similarly, palladium catalysts immobilized on solid supports are being explored to facilitate catalyst recycling in C-S coupling reactions researchgate.net.

Examples of Green Catalysts in Heterocyclic Synthesis:

| Catalyst Type | Application | Advantages |

| Sodium Malonate | Isoxazol-5(4H)-one synthesis | Inexpensive, operates in water at room temperature. thieme-connect.comniscpr.res.in |

| Core-Shell Cu/Cu2O Nanowires | C-S Cross-Coupling | Recyclable, ligand-free conditions. nih.gov |

| Immobilized Palladium Complexes | C-S Cross-Coupling | Catalyst can be recovered and reused, minimizing metal contamination in the product. researchgate.net |

The choice of solvent is a critical factor in the environmental impact of a chemical process. The use of water as a solvent for the synthesis of isoxazol-5(4H)-ones has been demonstrated to be a viable and green alternative to traditional organic solvents thieme-connect.comunibo.itniscpr.res.in. Water is non-toxic, non-flammable, and readily available. Furthermore, solvent-free reactions, often facilitated by microwave irradiation or the use of solid catalysts, represent an ideal green chemistry approach by completely eliminating solvent waste researchgate.net.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Multi-component reactions, often used for the synthesis of the isoxazolone core, are inherently atom-economical as they combine three or more reactants in a single step to form the product, with minimal or no byproducts ijcce.ac.ir. In the context of thioether formation, the direct substitution of alcohols with thiols, where water is the only byproduct, represents a highly atom-economical and green alternative to the use of alkyl halides nih.gov.

Mechanistic Organic Chemistry of 5 Ethylthio Methyl Isoxazol 3 2h One Transformations

Elucidation of Reaction Pathways and Degradation Mechanisms of the Isoxazolone Ring

The isoxazolone ring is a core structural feature that governs the primary reactivity and degradation pathways of the molecule. Its stability is influenced by factors such as pH, temperature, and ultraviolet radiation. The inherent strain and weak N-O bond in the isoxazole (B147169) ring make it a key target for various chemical transformations. wikipedia.orgnih.gov

The isoxazol-3(2H)-one ring is susceptible to nucleophilic attack, which can lead to hydrolytic cleavage and ring opening. The mechanism of hydrolysis is highly dependent on the pH of the solution. Under acidic conditions, the reaction is often initiated by protonation of the ring nitrogen or the carbonyl oxygen, which enhances the electrophilicity of the ring carbons. A subsequent attack by a water molecule, acting as a nucleophile, leads to the formation of a tetrahedral intermediate that collapses, cleaving the N-O bond. acs.org

In neutral or basic conditions, a hydroxide ion can directly attack the electrophilic carbonyl carbon (C3) or the C5 position. Attack at the carbonyl carbon is a common pathway for lactams and related structures, leading to the formation of an open-chain carboxylate intermediate. Subsequent rearrangement and cleavage can occur. For isoxazole derivatives, cleavage of the N-O bond is a characteristic reaction. nih.govresearchgate.net Studies on related isoxazole compounds, such as the anti-inflammatory drug leflunomide, show that the isoxazole ring can undergo N-O bond cleavage under physiological conditions, a reaction catalyzed by plasma, whole blood, and enzymes like cytochrome P450. nih.govresearchgate.net This enzymatic process suggests a mechanism involving coordination of the isoxazole nitrogen or oxygen to the reduced heme iron of the enzyme, facilitating the N-O bond scission. nih.govresearchgate.net

The general mechanism for base-catalyzed hydrolysis can be depicted as follows:

Nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Ring opening through the cleavage of the amide bond or the weaker N-O bond.

Protonation to yield the final degradation products.

| Condition | Initiating Step | Key Intermediate | Outcome |

| Acidic | Protonation of ring N or O | Protonated isoxazolone | Ring cleavage |

| Basic | Nucleophilic attack by OH⁻ | Tetrahedral intermediate | Ring opening |

| Enzymatic | Coordination to enzyme active site | Enzyme-substrate complex | N-O bond scission |

Isoxazole rings are known to be sensitive to both thermal and photochemical stimuli. Thermal degradation often involves ring fragmentation, although specific high-temperature pathways for 5-((ethylthio)methyl)isoxazol-3(2H)-one are not extensively documented.

Photochemical decomposition, however, is a well-studied pathway for isoxazoles. researchgate.net The weak N-O bond is susceptible to homolytic cleavage upon irradiation with UV light. wikipedia.orgnih.govacs.org This process typically generates a diradical intermediate which can then rearrange through several pathways. A common photochemical reaction for isoxazoles is the isomerization to an oxazole via an acyl azirine intermediate. wikipedia.orgnih.govacs.org

The proposed photochemical pathway is as follows:

Absorption of UV light promotes the isoxazole to an excited state.

Homolytic cleavage of the weak N-O bond occurs, forming a diradical.

The diradical rearranges to a highly strained acyl azirine intermediate.

This intermediate can then undergo ring expansion to form an oxazole or react with available nucleophiles. wikipedia.org

Studies on sulfamethoxazole, which contains a 5-methylisoxazole ring, have shown it to be highly photolabile, especially in acidic aqueous solutions. researchgate.net The primary photoproduct results from the photoisomerization of the isoxazole ring. researchgate.net Other photoproducts can arise from the cleavage of the sulfonamide bond, leading to molecules like 3-amino-5-methylisoxazole. researchgate.net By analogy, 5-((ethylthio)methyl)isoxazol-3(2H)-one would be expected to undergo similar photochemical transformations, potentially leading to isomerization or fragmentation of the isoxazolone ring.

| Stimulus | Key Process | Primary Intermediate | Major Product Type |

| UV Light | N-O bond homolysis | Acyl azirine | Isomerized ring (e.g., oxazole) |

| UV Light | Ring fragmentation | Various radicals | Cleavage products |

Reactivity Studies of the Isoxazolone Nitrogen, Carbonyl, and Methylene Centers

The reactivity of the isoxazolone ring is not limited to ring-opening reactions. The specific atoms within the ring and its substituents also exhibit characteristic reactivities.

Isoxazolone Nitrogen: The nitrogen atom in the isoxazol-3(2H)-one ring is part of an amide-like system. The proton on this nitrogen is acidic and can be removed by a base. Deprotonation generates an anion that is stabilized by resonance with the adjacent carbonyl group. This anion can then act as a nucleophile in various reactions, such as alkylation or acylation, though this can compete with nucleophilic attack on the ring itself.

Carbonyl Center (C3): The carbonyl carbon is a primary electrophilic site in the molecule. researchgate.net It is susceptible to attack by a wide range of nucleophiles, as discussed in the context of hydrolytic cleavage. This reactivity is typical of lactams (cyclic amides).

Methylene Center (C4): The methylene group at the C4 position is flanked by the carbonyl group and the C=N double bond, making the protons on this carbon acidic. In the presence of a base, a proton can be abstracted to form a carbanion. This carbanion is a key intermediate in condensation reactions, such as the Knoevenagel condensation, where it can react with aldehydes and ketones. mdpi.com This reactivity allows for the functionalization of the C4 position of the isoxazolone ring.

Oxidation and Reduction Chemistry of the Thioether Linkage

The ethyl thioether side chain provides a secondary site of reactivity, primarily involving the sulfur atom. The sulfur in a thioether is in a low oxidation state and can be readily oxidized or involved in cleavage reactions.

Thioethers are easily oxidized to form sulfoxides and, upon further oxidation, sulfones. researchgate.net This transformation can be achieved using a variety of common oxidizing agents. google.com

Hydrogen Peroxide (H₂O₂): A common and environmentally friendly oxidant. The reaction can be catalyzed by acids or metal catalysts (e.g., titanium-containing zeolites) to improve selectivity and reaction rates. google.comresearchgate.net Careful control of stoichiometry is needed, as using an excess of H₂O₂ will typically lead to the formation of the sulfone. researchgate.net

Peroxy acids (e.g., m-CPBA): Meta-chloroperoxybenzoic acid is a highly effective reagent for the oxidation of thioethers to sulfoxides at low temperatures. Using one equivalent of m-CPBA generally yields the sulfoxide, while two or more equivalents lead to the sulfone.

Hypochlorite (e.g., NaOCl): Hypochlorite is a potent oxidant that can rapidly convert thioethers to sulfoxides and subsequently to sulfones. acs.org

Other Reagents: Other reagents like potassium permanganate (KMnO₄) and ceric ammonium nitrate can also be used for this transformation. google.comorganic-chemistry.org

The stepwise oxidation proceeds as follows: R-S-R' (Thioether) → R-SO-R' (Sulfoxide) → R-SO₂-R' (Sulfone)

This oxidation significantly alters the chemical properties of the side chain, increasing its polarity and modifying its steric and electronic profile.

| Oxidizing Agent | Primary Product (1 eq.) | Final Product (>2 eq.) | Notes |

| H₂O₂ | Sulfoxide | Sulfone | Often requires a catalyst for efficient conversion. researchgate.net |

| m-CPBA | Sulfoxide | Sulfone | Highly efficient and controlled oxidation. |

| NaOCl | Sulfoxide | Sulfone | Very fast reaction rates. acs.org |

The carbon-sulfur bond in the thioether linkage can be cleaved under reductive conditions. This is a useful transformation in organic synthesis for deprotection or modification.

Raney Nickel: This is a classic reagent used for the desulfurization of thioethers. nih.gov The reaction involves the hydrogenolysis of the C-S bond, effectively replacing the thioether group with hydrogen atoms. This method, however, is very harsh and can reduce other functional groups in the molecule. nih.govpnas.org

Dissolving Metal Reduction: Systems like sodium in liquid ammonia or lithium in methylamine can reduce thioethers. acs.org These powerful reducing systems can cleave the C-S bond to generate a thiol and an alkane. For 5-((ethylthio)methyl)isoxazol-3(2H)-one, this would likely cleave the CH₂-S bond.

Electrochemical Reduction: Recent studies have shown that thioethers can be used as radical precursors under electrochemical conditions. chemrxiv.org Single electron reduction can lead to the formation of a radical anion that undergoes C-S bond cleavage. chemrxiv.org

Thiol-mediated Cleavage: Small organic thiols can be used in some cases to reductively cleave specific types of ether and thioether bonds, particularly those adjacent to a carbonyl group, through an Sₙ2 mechanism. researchgate.netresearchgate.net

The choice of method depends on the desired outcome and the presence of other functional groups in the molecule. For a complex molecule like 5-((ethylthio)methyl)isoxazol-3(2H)-one, milder and more selective methods would be preferable to avoid unwanted reactions with the isoxazolone ring.

Rearrangement Reactions Involving the Isoxazolone Core Structure

The isoxazolone core is susceptible to rearrangement reactions, primarily driven by the cleavage of the weak N-O bond, which has a bond dissociation energy of approximately 151 kcal/mol. chim.it These rearrangements can be initiated thermally or photochemically, leading to a variety of new molecular architectures.

Photochemical Rearrangements:

Upon exposure to ultraviolet (UV) light, isoxazoles can undergo photoisomerization. nih.gov This process is believed to proceed via the homolytic cleavage of the N-O bond, forming a diradical intermediate. This intermediate can then rearrange to form an acyl azirine, which is a key intermediate in the formation of other heterocyclic systems. nih.gov For 5-((ethylthio)methyl)isoxazol-3(2H)-one, photochemical stimulation could lead to the formation of an oxazolone or other rearranged products.

A plausible photochemical rearrangement pathway for isoxazolones involves the formation of ketenimine intermediates. nih.gov The specific pathway for 5-((ethylthio)methyl)isoxazol-3(2H)-one would likely involve the initial N-O bond cleavage, followed by skeletal rearrangement. The resulting highly reactive ketenimine could then be trapped by various nucleophiles or undergo further transformations to yield stable heterocyclic compounds like pyrazoles. nih.gov

Table 1: Potential Products of Photochemical Rearrangement of Isoxazolone Core

| Starting Material | Intermediate | Potential Product | Conditions |

|---|---|---|---|

| 5-substituted isoxazol-3(2H)-one | Acyl azirine | Oxazolone | UV irradiation |

Thermal Rearrangements:

Heating isoxazolones can also induce rearrangement reactions. While less common than photochemical rearrangements for simple isoxazoles, thermal conditions can promote transformations, particularly in the presence of catalysts or for substrates with specific substitution patterns. For instance, base-catalyzed rearrangements of isoxazol-5(2H)-ones have been reported. chim.it

Electrophilic and Nucleophilic Reactivity at Specific Ring Positions

The reactivity of the 5-((ethylthio)methyl)isoxazol-3(2H)-one ring towards electrophiles and nucleophiles is dictated by the electron distribution within the heterocyclic system, which is influenced by the constituent atoms and the substituent. The isoxazole ring is considered a π-excessive heterocycle, making it more susceptible to electrophilic attack than pyridine. chemicalbook.com

Electrophilic Reactivity:

Electrophilic aromatic substitution (SEAr) on the isoxazole ring is known to occur, with a general preference for the C4 position. reddit.comnanobioletters.com This regioselectivity can be rationalized by examining the resonance structures of the intermediate formed upon electrophilic attack. For 5-((ethylthio)methyl)isoxazol-3(2H)-one, the C4 position is expected to be the primary site of electrophilic attack.

The C4-H bond in isoxazol-5-ones is notably acidic, with a pKa comparable to that of carboxylic acids. chim.it This allows for facile deprotonation at the C4 position to form a carbanion, which can then react with a wide range of electrophiles. This reactivity provides a powerful tool for the functionalization of the isoxazolone core.

Table 2: Representative Electrophilic Reactions at the C4 Position of Isoxazol-3(2H)-ones

| Electrophile | Product | Reaction Type |

|---|---|---|

| Aldehydes/Ketones | 4-Alkylideneisoxazol-5-one | Knoevenagel Condensation |

| Alkyl halides | 4-Alkyl-isoxazol-5-one | Alkylation |

Nucleophilic Reactivity:

The isoxazol-3(2H)-one ring itself is generally electron-rich and not highly susceptible to nucleophilic attack unless activated by electron-withdrawing groups. However, specific positions can be rendered electrophilic. The carbonyl carbon (C3) can be a site for nucleophilic attack, although this often leads to ring opening.

More significantly, the introduction of a good leaving group at the C5 position can facilitate nucleophilic aromatic substitution (SNAr) reactions. For example, 5-nitroisoxazoles readily undergo SNAr reactions where the nitro group is displaced by various nucleophiles. mdpi.com While the (ethylthio)methyl group is not an inherent leaving group, its sulfur atom could potentially be oxidized to a sulfoxide or sulfone, which would activate the C5 position towards nucleophilic attack.

The exocyclic carbonyl oxygen and the ring nitrogen (N2) are potential nucleophilic sites within the molecule, capable of reacting with electrophiles. chim.it The sulfur atom in the ethylthio group also introduces a nucleophilic center that can react with electrophiles, leading to the formation of sulfonium salts or undergoing oxidation.

Advanced Spectroscopic and Structural Elucidation of 5 Ethylthio Methyl Isoxazol 3 2h One

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would provide a complete picture of the covalent framework and connectivity of 5-((ethylthio)methyl)isoxazol-3(2H)-one. The isoxazol-3(2H)-one ring can exist in tautomeric forms, which would be distinguishable by NMR. For this analysis, the keto-amine tautomer is considered.

Predicted ¹H and ¹³C NMR Data

| Atom Number | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |

| 1 (N-H) | ~8.0 - 10.0 | - | Broad singlet, exchangeable with D₂O |

| 2 (C=O) | - | ~170 - 175 | Carbonyl carbon |

| 3 (C=C) | ~5.5 - 6.0 | ~95 - 100 | Vinylic proton, singlet |

| 4 (C-N) | - | ~160 - 165 | Quaternary carbon of the isoxazole (B147169) ring |

| 5 (CH₂) | ~3.8 - 4.2 | ~30 - 35 | Singlet |

| 6 (S-CH₂) | ~2.6 - 2.9 | ~25 - 30 | Quartet, J ≈ 7.5 Hz |

| 7 (CH₃) | ~1.2 - 1.4 | ~14 - 16 | Triplet, J ≈ 7.5 Hz |

Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For 5-((ethylthio)methyl)isoxazol-3(2H)-one, the primary correlation expected would be between the ethyl group's methylene protons (H-6, δ ~2.7 ppm) and methyl protons (H-7, δ ~1.3 ppm). The absence of other correlations would confirm the isolation of the ethylthio group and the vinylic proton (H-3).

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to their attached carbons. The expected correlations would be:

H-3 (δ ~5.7 ppm) with C-3 (δ ~98 ppm)

H-5 (δ ~4.0 ppm) with C-5 (δ ~32 ppm)

H-6 (δ ~2.7 ppm) with C-6 (δ ~28 ppm)

H-7 (δ ~1.3 ppm) with C-7 (δ ~15 ppm)

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule. Key expected correlations include:

The methylene protons H-5 (δ ~4.0 ppm) would show correlations to the quaternary ring carbon C-4 (δ ~163 ppm) and the vinylic carbon C-3 (δ ~98 ppm), confirming the attachment of the ethylthiomethyl side chain to the C5 position of the ring.

The vinylic proton H-3 (δ ~5.7 ppm) would show correlations to the carbonyl carbon C-2 (δ ~172 ppm) and the quaternary carbon C-4 (δ ~163 ppm), defining the isoxazolone ring structure.

The methylene protons of the ethyl group, H-6 (δ ~2.7 ppm), would show a correlation to the side-chain methylene carbon C-5 (δ ~32 ppm), confirming the S-CH₂ linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons. It could provide conformational information, such as the preferred orientation of the ethylthiomethyl side chain relative to the isoxazolone ring.

The structure of 5-((ethylthio)methyl)isoxazol-3(2H)-one presents possibilities for dynamic processes. The N-H proton of the isoxazolone ring can undergo exchange with protic solvents, which can be observed by changes in its signal shape or its disappearance upon addition of D₂O. Furthermore, hindered rotation around the C5-CH₂ and CH₂-S bonds could lead to the existence of different conformers. core.ac.uk Variable-temperature (VT) NMR studies could be employed to investigate such dynamic phenomena. If the rotational barriers are significant, cooling the sample might resolve distinct signals for different conformers, while heating could cause them to coalesce.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For C₆H₉NO₂S, the expected exact mass would be calculated and compared to the experimental value.

Predicted Exact Mass

Formula: C₆H₉NO₂S

Calculated Monoisotopic Mass: 159.0354 Da

Expected [M+H]⁺ ion: 160.0427 Da

Electron Impact (EI) or Collision-Induced Dissociation (CID) would cause the molecular ion to break apart in a predictable manner. acs.org The analysis of these fragments helps to confirm the proposed structure. youtube.comyoutube.com

Plausible Fragmentation Pathway

A likely fragmentation pathway would involve initial cleavage of the side chain, as the C-S and C-C bonds are relatively weak.

| m/z (Predicted) | Ion Structure | Plausible Origin |

| 160.0427 | [C₆H₉NO₂S + H]⁺ | Protonated molecular ion |

| 131.0321 | [C₅H₅NO₂]⁺ | Loss of ethyl radical (•CH₂CH₃) followed by rearrangement |

| 99.0083 | [C₃H₃N₂O]⁺ | Cleavage of the ethylthio group, loss of •SCH₂CH₃ |

| 84.9821 | [C₃H₃NO]⁺ | Ring opening and loss of the ethylthiomethyl group |

| 61.0161 | [CH₃CH₂S]⁺ | Ethylthio cation |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within a molecule by detecting the vibrations of its bonds. researchgate.netacs.org

Predicted Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |

| 3200 - 3100 | N-H stretch | Amide (in lactam) | Typically a broad peak. |

| 3000 - 2850 | C-H stretch | Alkyl (CH₃, CH₂) | Aliphatic C-H stretches. |

| ~1700 | C=O stretch | Lactam (Amide I) | Strong, characteristic absorption for the carbonyl group. rjpbcs.com |

| ~1650 | C=N stretch | Isoxazole ring | Characteristic of the ring's double bond character. |

| 1450 - 1350 | C-H bend | Alkyl (CH₃, CH₂) | Bending and scissoring vibrations. |

| 1200 - 1000 | C-O, C-N stretch | Isoxazole ring | Part of the ring fingerprint region. rjpbcs.com |

| 750 - 650 | C-S stretch | Thioether | Generally a weak to medium intensity band. |

The combination of FT-IR and Raman spectroscopy provides complementary information. For instance, the C=O stretch is typically very strong in the IR spectrum, while the C-S stretch might be more prominent in the Raman spectrum.

X-ray Crystallography for Definitive Solid-State Structure and Absolute Stereochemistry

Should 5-((ethylthio)methyl)isoxazol-3(2H)-one be obtained as a crystalline solid of sufficient quality, single-crystal X-ray crystallography would offer the most definitive structural proof. nih.gov This technique maps the electron density of the atoms in the crystal lattice, providing precise data on:

Connectivity and Bond Lengths: Unambiguously confirming the atomic connections.

Bond Angles: Detailing the geometry of the isoxazolone ring and the side chain.

Conformation: Revealing the preferred three-dimensional arrangement of the molecule in the solid state.

Intermolecular Interactions: Identifying non-covalent interactions such as hydrogen bonding (e.g., between the N-H of one molecule and the C=O of another) and van der Waals forces, which dictate the crystal packing.

This method provides an absolute structural determination, serving as the ultimate reference to validate data obtained from other spectroscopic methods. nih.gov

Computational and Theoretical Studies on 5 Ethylthio Methyl Isoxazol 3 2h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. From these calculations, a wealth of information regarding molecular properties and reactivity can be derived.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For isoxazole (B147169) derivatives, DFT calculations have been employed to determine these parameters. The HOMO-LUMO gap can provide insights into the molecule's susceptibility to chemical reactions. For instance, a lower energy gap suggests that the molecule can be more easily excited, potentially leading to higher reactivity. The distribution of HOMO and LUMO densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. In the case of 5-((ethylthio)methyl)isoxazol-3(2H)-one, the HOMO is likely to be localized around the sulfur atom and the isoxazolone ring, while the LUMO may be distributed over the carbonyl group and the N-O bond of the ring.

Table 1: Representative HOMO-LUMO Energy Gaps for Isoxazole Derivatives Calculated by DFT Methods

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 3-phenylbenzo[d]thiazole-2(3H)-imine derivative | -6.5 to -7.0 | -1.5 to -2.0 | 4.5 to 5.0 |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 |

Note: The data in this table is derived from studies on related heterocyclic compounds and is intended to be representative of the typical values obtained for such molecules. Specific values for 5-((ethylthio)methyl)isoxazol-3(2H)-one would require dedicated DFT calculations.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the harmonic frequencies of the optimized molecular geometry, a theoretical vibrational spectrum can be generated. This theoretical spectrum can then be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule. For 5-((ethylthio)methyl)isoxazol-3(2H)-one, characteristic vibrational modes would include the C=O stretching of the isoxazolone ring, N-O and C-N stretching frequencies, as well as vibrations associated with the ethylthio side chain, such as C-S and C-H stretching.

DFT is a powerful tool for investigating reaction mechanisms. By locating and characterizing the transition state (TS) structures, which are saddle points on the potential energy surface, the energy barriers for a reaction can be calculated. This allows for the elucidation of the most favorable reaction pathways. For instance, in the synthesis of isoxazole derivatives via 1,3-dipolar cycloaddition reactions, DFT calculations can help to understand the regioselectivity of the reaction by comparing the activation energies of different possible transition states. nih.gov Such studies can predict whether the formation of a particular isomer is kinetically favored. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing information about conformational changes and intermolecular interactions. For a flexible molecule like 5-((ethylthio)methyl)isoxazol-3(2H)-one, with its ethylthio side chain, MD simulations can be used to explore its conformational landscape and identify the most stable conformers.

Furthermore, MD simulations are invaluable for studying the interaction of a molecule with its environment, such as a solvent or a biological macromolecule like a protein. mdpi.com By placing the molecule in a simulation box with solvent molecules or a protein, the simulations can reveal details about solvation, binding modes, and the stability of molecular complexes. mdpi.com This is particularly relevant in drug design, where understanding how a ligand binds to its target protein is crucial. mdpi.com

Quantum Chemical Topology and Electron Density Analysis for Bonding Characterization

Quantum Chemical Topology methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), provide a rigorous way to analyze the electron density distribution in a molecule and characterize the nature of its chemical bonds. By analyzing the topology of the electron density, one can identify bond critical points (BCPs) and analyze their properties, such as the electron density and its Laplacian at the BCP, to classify bonds as either shared-shell (covalent) or closed-shell (ionic, van der Waals) interactions.

Another powerful tool is the analysis of the Electron Localization Function (ELF), which provides a measure of the Pauli repulsion and can be used to identify regions of space corresponding to atomic cores, covalent bonds, and lone pairs. Bonding Evolution Theory (BET), which combines ELF analysis with catastrophe theory, can be used to follow the changes in bonding during a chemical reaction, providing a detailed picture of the bond formation and breaking processes. mdpi.com For 5-((ethylthio)methyl)isoxazol-3(2H)-one, these methods could be used to precisely characterize the covalent bonds within the isoxazolone ring and the ethylthio side chain, as well as any potential non-covalent interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction in Biochemical Contexts

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying molecular descriptors that correlate with the observed activity, a predictive model can be built. These descriptors can be derived from the 2D or 3D structure of the molecules and can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological indices.

For a novel compound like 5-((ethylthio)methyl)isoxazol-3(2H)-one, QSAR modeling could be employed to predict its potential biological activity based on data from a training set of structurally related isoxazolone derivatives with known activities. researchgate.netnih.gov This approach can be used to prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. researchgate.net The development of a robust QSAR model requires a diverse set of compounds with accurately measured biological data. researchgate.net

Lack of Publicly Available Research Hinders In Silico Analysis of 5-((ethylthio)methyl)isoxazol-3(2H)-one

Despite a comprehensive search of available scientific literature and computational chemistry databases, no specific in silico docking and binding affinity prediction studies have been publicly reported for the chemical compound 5-((ethylthio)methyl)isoxazol-3(2H)-one. Consequently, a detailed analysis of its interactions with target macromolecules, as requested, cannot be provided at this time.

Computational and theoretical studies, particularly in silico docking, are crucial for predicting how a small molecule like 5-((ethylthio)methyl)isoxazol-3(2H)-one might interact with biological targets such as proteins. This process involves creating three-dimensional models of both the compound and the target macromolecule and then simulating their interaction to predict the binding orientation and affinity. Such studies are instrumental in the early stages of drug discovery and development, helping to identify potential therapeutic targets and to optimize the structure of lead compounds.

While research exists on the broader class of isoxazole derivatives, the specific substitution pattern of an ethylthio)methyl group at the 5-position of the isoxazol-3(2H)-one core has not been the subject of published computational studies. The unique electronic and steric properties imparted by this substituent would significantly influence the compound's binding characteristics, making it impossible to extrapolate findings from other isoxazole analogs.

The absence of such data prevents the construction of a detailed report on its binding affinity, including the identification of key interacting amino acid residues, the types of intermolecular forces involved (e.g., hydrogen bonds, hydrophobic interactions), and the predicted binding energy. Further experimental and computational research is required to elucidate the potential biological activity and molecular interactions of 5-((ethylthio)methyl)isoxazol-3(2H)-one.

Structure Activity Relationship Sar Investigations of Isoxazolone Derivatives and Analogs

Rational Design and Synthesis of 5-((ethylthio)methyl)isoxazol-3(2H)-one Analogs for SAR Probing

The rational design of analogs of 5-((ethylthio)methyl)isoxazol-3(2H)-one is guided by the objective of systematically probing the chemical space around the core molecule to identify key structural features responsible for its biological activity. This process often begins with computational modeling and docking studies to predict how modifications might influence binding to a specific biological target, such as an enzyme or receptor. nih.gov

The synthesis of these analogs involves multi-step chemical processes. A common approach for creating 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with aldehydes, followed by treatment with molecular iodine and hydroxylamine. nih.gov Other environmentally friendly methods utilize ultrasound radiation or ionic liquids to catalyze the synthesis of isoxazole (B147169) derivatives. nih.gov For isoxazol-5(2H)-ones specifically, multi-component reactions (MCRs) are an efficient strategy, reacting components like ethyl benzoylacetate, hydroxylamine, an aldehyde, and malononitrile in a single pot. ijcce.ac.ir

Systematic Modification of the Isoxazolone Core and (Ethylthio)methyl Side Chain

Systematic modification is the cornerstone of SAR studies. For the isoxazolone scaffold, this involves introducing various substituents at different positions of the ring. For instance, in a study of trisubstituted isoxazoles as allosteric ligands, modifications at the C-4 and C-5 positions were explored to determine their impact on potency. nih.gov

Modifications to the (Ethylthio)methyl Side Chain at the C-5 Position: The side chain at the C-5 position, –CH₂–S–CH₂CH₃, offers several points for modification to probe its role in molecular interactions.

Alkyl Chain Length: The ethyl group can be replaced with smaller (methyl) or larger (propyl, butyl) alkyl groups to assess the impact of size and lipophilicity on activity.

Sulfur Atom Oxidation: The thioether can be oxidized to a sulfoxide (–SO–) or a sulfone (–SO₂–) to introduce polarity and hydrogen bond accepting capabilities.

Replacement of Sulfur: The sulfur atom can be replaced with an oxygen (ether linkage) or a nitrogen (amine linkage) to evaluate the effect of different heteroatoms on binding and potency. nih.gov For example, in one study, a thioether linkage resulted in significantly decreased potency compared to an ether linkage, while an amine linker led to a complete loss of activity. nih.gov

Methyl Linker: The central methylene (–CH₂–) bridge can be elongated or functionalized to alter the conformational flexibility and orientation of the side chain.

Modifications to the Isoxazolone Core: The isoxazolone ring itself can be altered. Substituents can be added at the C-4 position or the N-2 position. These modifications can influence the electronic properties of the ring and provide additional interaction points with the biological target.

The findings from these systematic modifications are typically compiled into data tables to visualize the relationship between structural changes and biological activity.

Table 1: Hypothetical SAR Data for C-5 Side Chain Analogs

| Compound | R Group Modification (at C-5) | Target Inhibition (IC₅₀, µM) |

|---|---|---|

| Lead | -CH₂-S-CH₂CH₃ | 1.5 |

| Analog 1 | -CH₂-S-CH₃ | 3.2 |

| Analog 2 | -CH₂-S-(CH₂)₂CH₃ | 2.1 |

| Analog 3 | -CH₂-SO-CH₂CH₃ | 15.8 |

| Analog 4 | -CH₂-SO₂-CH₂CH₃ | 25.4 |

| Analog 5 | -CH₂-O-CH₂CH₃ | 0.8 |

| Analog 6 | -CH₂-NH-CH₂CH₃ | >100 |

This table is illustrative and based on general principles of medicinal chemistry.

Methodologies for Assessing Structure-Activity Correlations in Biochemical Systems

To quantify the effects of the structural modifications, robust and reliable biochemical assays are required. These assays measure the interaction of the synthesized analogs with their intended biological target.

High-Throughput Screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify "hits" that modulate the activity of a biological target. researchgate.net HTS assays are essential for efficiently evaluating the numerous analogs generated during SAR studies.

Developing an HTS assay involves several key considerations: researchgate.net

Assay Format: The assay can be biochemical, using purified enzymes or receptors, or cell-based, measuring a response within a living cell. researchgate.net

Detection Technology: Fluorescence-based assays are the most common readout method for enzyme targets. nih.govh1.co Other methods include luminescence, absorbance, and radiometric detection.

Robustness and Reliability: The assay must be reproducible and have a sufficiently large signal-to-noise ratio. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay; a value greater than 0.5 is generally considered excellent for screening. nih.gov

For an enzyme inhibitor screen, a typical assay would involve incubating the enzyme with its substrate and a test compound. The rate of product formation is measured, and a decrease in this rate indicates inhibition. It is crucial to design assays to minimize false positives, which can arise from compound aggregation, assay interference, or chemical reactivity. researchgate.net

Once initial "hits" are identified through HTS, more detailed studies are performed to quantify their interaction with the target.

Enzyme Kinetic Studies: These studies determine the mechanism of enzyme inhibition. By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, one can determine if the inhibitor is competitive, non-competitive, or uncompetitive. The inhibitor constant (Ki) is derived from this data, providing a precise measure of the inhibitor's potency. Lineweaver-Burk plots are commonly used to visualize the inhibition mechanism. nih.gov For example, a competitive inhibitor will increase the apparent Km (Michaelis constant) without changing the Vmax (maximum reaction rate). nih.gov

Equilibrium Binding Studies: These experiments directly measure the binding affinity between a compound and its target. Techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays are used. These methods determine the equilibrium dissociation constant (Kd), which reflects the concentration of the compound required to occupy 50% of the target's binding sites at equilibrium. A lower Kd value indicates a higher binding affinity.

Influence of Stereochemistry and Conformation on Molecular Recognition and Activity

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of a molecule (conformation) are critical for its interaction with a biological target. The binding sites of proteins are chiral and will preferentially bind one stereoisomer over another.

If a synthesized isoxazolone analog contains a chiral center, the different enantiomers or diastereomers must be separated and tested individually. It is common for one enantiomer to be significantly more active than the other (eutomer vs. distomer).

Furthermore, the conformation of the (ethylthio)methyl side chain is crucial. The molecule must adopt a specific low-energy conformation to fit optimally into the binding pocket. In a study of related isoxazole analogs, the solid-state conformation was determined by X-ray crystallography, revealing that subtle structural changes could favor different conformations, one of which was active while the other was not. nih.gov Computational methods are often used to predict the likely binding conformation and to guide the design of new analogs that are "pre-organized" to adopt the active conformation, potentially increasing binding affinity and activity.

Exploration of Bioisosteric Replacements within the Isoxazolone Scaffold

Bioisosteric replacement is a key strategy in drug design where one atom or group of atoms is exchanged for another with similar physical or chemical properties. cambridgemedchemconsulting.com The goal is to create a new molecule with improved biological properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile, while retaining the desired biological activity. researchgate.netchem-space.com

Within the isoxazolone scaffold, several bioisosteric replacements can be considered:

Ring Bioisosteres: The isoxazole ring itself can be replaced with other five-membered heterocycles like oxadiazole, triazole, or pyrazole. nih.govunimore.it This can alter the electronic distribution and hydrogen bonding capabilities of the core structure.

Side Chain Bioisosteres:

The thioether (–S–) in the side chain could be replaced by a difluoromethylene group (–CF₂–), which can mimic the steric properties of the sulfur atom but has different electronic properties. cambridgemedchemconsulting.com

A tert-butyl group, often used in drug design, can be replaced by isosteres like a trifluoromethyl oxetane to decrease lipophilicity and improve metabolic stability. cambridgemedchemconsulting.com

Functional Group Bioisosteres: If the isoxazolone core contains other functional groups, such as a carboxylic acid or an amide, these can be replaced by known bioisosteres (e.g., tetrazole for a carboxylic acid).

This strategy allows for fine-tuning the properties of the lead compound and can lead to the discovery of novel chemical entities with superior therapeutic potential. researchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 5-((ethylthio)methyl)isoxazol-3(2H)-one |

| Ethyl benzoylacetate |

| Hydroxylamine |

| Malononitrile |

| Oxadiazole |

| Triazole |

| Pyrazole |

Based on a comprehensive review of available scientific literature, there is currently no specific research data published on the molecular interaction studies of the chemical compound 5-((ethylthio)methyl)isoxazol-3(2H)-one . Consequently, it is not possible to provide detailed, evidence-based information for the requested sections and subsections concerning its interaction with biological macromolecules, including proteomic target identification, biophysical characterization of ligand-protein interactions, modulation of biochemical pathways, or its subcellular localization.

The methodologies outlined in the request, such as proteomic and biochemical approaches, Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy, are standard and powerful techniques for characterizing the biological activity of novel chemical entities. However, the application of these methods to 5-((ethylthio)methyl)isoxazol-3(2H)-one has not been documented in the accessible scientific domain.

Therefore, the generation of a scientifically accurate article adhering to the provided outline for this specific compound cannot be fulfilled at this time.

Molecular Interaction Studies of 5 Ethylthio Methyl Isoxazol 3 2h One with Biological Macromolecules

Structural Biology Approaches to Characterize Compound-Target Complexes (e.g., Co-crystallography, Cryo-Electron Microscopy)

The precise understanding of how a small molecule like 5-((ethylthio)methyl)isoxazol-3(2H)-one interacts with its biological targets at an atomic level is fundamental to elucidating its mechanism of action and advancing structure-based drug design efforts. High-resolution structural biology techniques, primarily X-ray co-crystallography and cryogenic electron microscopy (cryo-EM), are the gold standards for visualizing these interactions. As of the current literature, specific co-crystallography or cryo-EM studies for 5-((ethylthio)methyl)isoxazol-3(2H)-one in complex with a biological macromolecule have not been published. However, the application of these powerful techniques would provide invaluable and definitive insights into its molecular interactions.

Co-crystallography: A High-Resolution View of Molecular Recognition

X-ray crystallography of a protein-ligand complex, or co-crystallization, is a powerful technique that can reveal the three-dimensional structure of a compound bound to its target protein at atomic resolution. scienceopen.comresearchgate.netnih.gov The process involves crystallizing the purified target protein after it has formed a stable complex with the ligand of interest. peakproteins.comnih.gov X-rays are then diffracted by the resulting crystals, producing a pattern that can be computationally reconstructed into a detailed electron density map. researchgate.net This map is then interpreted to build an atomic model of the protein and the bound ligand. migrationletters.comnih.gov

Should a co-crystal structure of 5-((ethylthio)methyl)isoxazol-3(2H)-one with a target protein be determined, it would offer a wealth of detailed information, including:

Precise Binding Mode: The exact orientation and conformation of the compound within the protein's binding pocket would be revealed.

Key Molecular Interactions: The specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and any potential interactions involving the sulfur atom of the ethylthio group, would be identified.

Target Conformational Changes: Any structural changes in the protein that occur upon compound binding would be visualized, providing clues about the mechanism of action (e.g., activation or inhibition).

Role of Water Molecules: The structure could show water molecules mediating the interaction between the ligand and the protein, offering further opportunities for ligand design. nih.gov

The data derived from such an experiment would be deposited in a public repository like the Protein Data Bank (PDB) and would be summarized in a format similar to the hypothetical table below. nih.govrcsb.org

| Parameter | Description | Hypothetical Value/Data |

|---|---|---|

| PDB ID | Unique Protein Data Bank accession code. | XXXX |

| Macromolecule | Name of the biological target. | Target Protein Name (e.g., Kinase, Protease) |

| Resolution (Å) | The level of detail in the crystal structure. Lower values are better. | 2.1 Å |

| Key Interacting Residues | Amino acids in the target protein that form direct contacts with the compound. | Tyr123, Leu175, Asp177, Phe208 |

| Interaction Types | The nature of the chemical bonds/forces stabilizing the complex. | Hydrogen bond to Asp177 (carbonyl oxygen); Hydrophobic interactions with Tyr123, Leu175 |

Cryo-Electron Microscopy: Visualizing Large and Flexible Complexes

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for large, complex, or flexible macromolecules that are difficult to crystallize. nih.govthermofisher.comlabmanager.com This method involves flash-freezing a solution of the protein-ligand complex at cryogenic temperatures, preserving the particles in a near-native state within a thin layer of vitreous ice. A transmission electron microscope then captures thousands of two-dimensional images of these randomly oriented particles, which are computationally averaged and reconstructed to generate a three-dimensional density map. frontiersin.orgtandfonline.com

Recent advancements have pushed the resolution of cryo-EM to near-atomic levels, making it increasingly viable for structure-based drug design. nih.govnih.gov For a compound like 5-((ethylthio)methyl)isoxazol-3(2H)-one, cryo-EM would be particularly advantageous if its target is a large multi-protein complex, a membrane protein (like a G protein-coupled receptor or ion channel), or a protein that undergoes significant conformational changes upon binding. innovations-report.com

The insights gained from a cryo-EM study would be similar to those from X-ray crystallography, defining the binding site and interaction network. The data would be deposited in the PDB and the Electron Microscopy Data Bank (EMDB).

| Parameter | Description | Illustrative Value/Data |

|---|---|---|

| PDB/EMDB ID | Unique accession codes for the model and the map. | YYYY / EMD-ZZZZ |

| Macromolecule | Name of the biological target complex. | Membrane Receptor Complex |

| Resolution (Å) | The level of detail in the 3D reconstruction. | 2.8 Å |

| Binding Site Location | The specific domain or subunit where the compound binds. | Allosteric site at the interface of Subunit A and B |

| Observed Conformation | The structural state of the complex stabilized by the compound. | Inactive state |

Derivatization Strategies and Applications in Chemical Probe Development

Synthesis of Bioconjugatable Derivatives for Affinity Chromatography and Proteomics

To identify the cellular binding partners of "5-((ethylthio)methyl)isoxazol-3(2H)-one," it can be converted into a bioconjugatable derivative suitable for affinity chromatography and proteomics. This typically involves the introduction of a reactive handle that allows the compound to be tethered to a solid support, such as agarose or magnetic beads.

A common strategy involves the synthesis of a derivative bearing a terminal carboxylic acid or amine group. For instance, the ethylthio side chain could be modified to incorporate a linker with a carboxylate function. This can be achieved by reacting a suitable precursor with a bifunctional reagent. The resulting carboxylic acid derivative can then be coupled to an amine-functionalized resin using standard carbodiimide chemistry, such as that involving N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Alternatively, an amino group can be introduced, which would allow for coupling to a carboxylate-activated resin. The general synthetic approach for creating such bioconjugatable derivatives often involves multi-step synthesis to build up the necessary linker and functional group without interfering with the core isoxazole (B147169) structure.

Table 1: Potential Bioconjugatable Derivatives and Coupling Chemistries

| Derivative Functional Group | Resin Functional Group | Coupling Chemistry |

|---|---|---|

| Carboxylic Acid | Amine | EDC/NHS, DCC |

| Amine | Carboxylic Acid | EDC/NHS, DCC |

| Alkyne | Azide | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Azide | Alkyne | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

Once the compound is immobilized, it can be used as bait to capture binding proteins from a cell lysate. After washing away non-specific binders, the captured proteins can be eluted and identified by mass spectrometry, providing insights into the compound's mechanism of action.

Incorporation of Fluorescent or Luminescent Reporter Tags for Cellular Imaging Studies

Visualizing the subcellular localization of "5-((ethylthio)methyl)isoxazol-3(2H)-one" can be achieved by attaching a fluorescent or luminescent reporter tag. This derivatization allows for real-time imaging of the compound's distribution and dynamics in living cells using techniques like fluorescence microscopy.

The synthesis of a fluorescently labeled probe involves coupling the isoxazole derivative to a fluorophore. The choice of fluorophore depends on the specific application, considering factors like brightness, photostability, and spectral properties to avoid overlap with cellular autofluorescence. Common fluorophores include fluorescein, rhodamine, and cyanine dyes.

The linkage between the isoxazole and the fluorophore should be designed to minimize steric hindrance and maintain the biological activity of the parent compound. This is typically achieved by introducing a flexible linker arm. The synthetic strategy would first involve creating a derivative of "5-((ethylthio)methyl)isoxazol-3(2H)-one" with a reactive handle, as described in the previous section, which can then be chemoselectively ligated to a fluorophore that has a complementary reactive group.

Table 2: Examples of Fluorophores for Cellular Imaging

| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield |

|---|---|---|---|

| Fluorescein (FITC) | 494 | 518 | 0.92 |

| Tetramethylrhodamine (TRITC) | 557 | 576 | 0.30 |

| Cyanine3 (Cy3) | 550 | 570 | 0.15 |

| Cyanine5 (Cy5) | 649 | 670 | 0.28 |

Luminescent probes, such as those based on lanthanide chelates or luciferase substrates, offer an alternative with advantages like longer emission lifetimes and reduced background signal, making them suitable for time-resolved imaging or in vivo studies.

Development of Photoaffinity Probes for Covalent Labeling of Molecular Targets

Photoaffinity labeling is a powerful technique to covalently capture and identify the direct binding partners of a small molecule. This method relies on a photochemically reactive group that, upon irradiation with UV light, forms a highly reactive intermediate that can covalently crosslink to nearby molecules, typically proteins.

Interestingly, the isoxazole ring itself can serve as a native photo-cross-linker. cityu.edu.hk Upon UV irradiation, the N-O bond of the isoxazole ring can cleave, leading to the formation of a reactive azirine intermediate. cityu.edu.hk This intermediate can then react with nucleophilic residues on a target protein, resulting in a covalent bond. This approach is advantageous as it minimizes the structural perturbation of the parent molecule, which can be a concern when introducing bulky, unnatural photo-cross-linkers like benzophenones or diazirines. cityu.edu.hk

Studies have shown that aryl-substituted isoxazoles tend to have higher photoreactivity compared to their alkyl-substituted counterparts, likely due to their stronger UV absorption. cityu.edu.hk Therefore, a potential strategy for developing a photoaffinity probe from "5-((ethylthio)methyl)isoxazol-3(2H)-one" would be to introduce an aryl group into the molecule. Additionally, a biorthogonal tag, such as a terminal alkyne or azide, would be incorporated to allow for the subsequent detection and enrichment of the cross-linked proteins via click chemistry. cityu.edu.hk

Table 3: Common Photo-Cross-Linking Moieties

| Photo-Cross-Linker | Reactive Intermediate | Activation Wavelength (nm) |

|---|---|---|

| Benzophenone | Triplet Ketone | ~350-360 |

| Aryl Azide | Nitrene | ~254-300 |

| Diazirine | Carbene | ~350-380 |

| Isoxazole | Azirine | ~300 |

The development of an isoxazole-based photoaffinity probe would involve synthesizing a derivative that balances photoreactivity with retained biological activity.

Strategies for Immobilization of the Compound for Solid-Phase Studies

Immobilization of "5-((ethylthio)methyl)isoxazol-3(2H)-one" onto a solid support is essential for various high-throughput screening and analytical applications, including solid-phase synthesis of derivatives and the preparation of affinity matrices.

The strategy for immobilization hinges on the introduction of a suitable linker with a functional group that can be attached to a solid support, such as a resin. The choice of linker and attachment chemistry depends on the nature of the solid support and the intended application. For example, if the immobilized compound is to be used in aqueous buffers for biological assays, a stable and hydrophilic linker is preferred.

Common solid supports include Wang resin, Rink amide resin, and Tentagel resin, each offering different cleavage conditions and compatibility with various reaction chemistries. A derivative of "5-((ethylthio)methyl)isoxazol-3(2H)-one" with a carboxylic acid handle could be attached to a hydroxyl-functionalized resin via an ester linkage, or to an amine-functionalized resin via an amide bond. The stability of this linkage is a critical consideration, especially if further chemical modifications are to be performed on the immobilized compound.

Design and Synthesis of Click Chemistry-Enabled Derivatives for Rapid Bioconjugation

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a widely used tool for bioconjugation due to its high efficiency, specificity, and biocompatibility. Designing a "clickable" derivative of "5-((ethylthio)methyl)isoxazol-3(2H)-one" would enable its rapid and selective attachment to a wide range of reporter molecules, biomolecules, or surfaces that have been functionalized with a complementary azide or alkyne group.

To create a click chemistry-enabled probe, either a terminal alkyne or an azide group needs to be incorporated into the structure of the isoxazole. This can be achieved by modifying the ethylthio side chain. For example, a precursor with a hydroxyl group could be reacted with propargyl bromide to introduce a terminal alkyne, or with an azido-containing electrophile to install an azide.

The resulting "clickable" isoxazole derivative can then be used in a variety of applications. For instance, it can be reacted with an azide-functionalized fluorophore for cellular imaging, or with an alkyne-biotin tag for affinity-based protein profiling. The versatility of click chemistry makes it a powerful strategy for developing a modular toolkit of chemical probes based on the "5-((ethylthio)methyl)isoxazol-3(2H)-one" scaffold. nih.govsci-hub.box

Future Research Horizons for 5-((ethylthio)methyl)isoxazol-3(2H)-one

The isoxazole ring is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. nih.govmdpi.comespublisher.com The specific compound, 5-((ethylthio)methyl)isoxazol-3(2H)-one, represents a molecule of interest for which future research could unlock significant potential. This article explores the prospective research and development avenues for this compound, focusing on synthetic methodologies, computational design, analytical techniques, biosynthesis, and collaborative research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-((ethylthio)methyl)isoxazol-3(2H)-one, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves condensation reactions of thiol-containing precursors with isoxazole intermediates. For example, refluxing in acetic acid with sodium acetate (as a catalyst) under controlled pH can improve yield . Optimize reaction time (3–5 hours) and stoichiometric ratios (e.g., 1.1:1 molar ratio of aldehyde to thiazolone derivatives) to minimize side products. Post-synthesis purification via recrystallization (e.g., DMF/acetic acid mixtures) enhances purity .

Q. What analytical techniques are critical for characterizing the purity and structure of 5-((ethylthio)methyl)isoxazol-3(2H)-one?

- Methodological Answer : Use HPLC for purity assessment (retention time comparison) and FTIR to confirm functional groups (e.g., C=S or C-O stretches). Mass spectrometry (MS) and NMR (¹H/¹³C) are essential for structural elucidation, particularly to resolve stereochemistry and substituent positions. Cross-validate results with reference spectra from databases to ensure accuracy .

Q. How should researchers handle and store 5-((ethylthio)methyl)isoxazol-3(2H)-one to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., nitrogen). Conduct stability studies under accelerated conditions (40°C/75% relative humidity) to assess degradation pathways. Monitor for thiol oxidation or hydrolysis using TLC or LC-MS .

Advanced Research Questions

Q. What experimental designs are suitable for studying the ecological impact of 5-((ethylthio)methyl)isoxazol-3(2H)-one in aquatic systems?

- Methodological Answer : Use microcosm studies with randomized block designs to simulate environmental exposure. Measure biodegradation rates (via HPLC-MS), bioaccumulation in model organisms (e.g., Daphnia magna), and toxicity endpoints (LC50/EC50). Include controls for abiotic degradation (e.g., photolysis) and validate with OECD Test Guidelines .

Q. How can computational modeling predict the environmental persistence or bioaccumulation potential of 5-((ethylthio)methyl)isoxazol-3(2H)-one?

- Methodological Answer : Apply QSAR models (e.g., EPI Suite) to estimate logP (lipophilicity) and biodegradation probabilities. Molecular docking studies can predict interactions with biological targets (e.g., enzymes in aquatic organisms). Validate predictions with experimental partition coefficients (e.g., octanol-water) .

Q. What mechanistic insights explain the allergenic potential of 5-((ethylthio)methyl)isoxazol-3(2H)-one in occupational settings?

- Methodological Answer : Conduct in vitro assays (e.g., human epidermal keratinocyte models) to study protein adduct formation via thiol reactivity. Use ELISA or Western blot to detect hapten-specific IgE/IgG antibodies. Compare with structurally related allergens (e.g., isothiazolinones) to identify structure-activity relationships .

Q. What strategies mitigate batch-to-batch variability in 5-((ethylthio)methyl)isoxazol-3(2H)-one synthesis for pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro